N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMe-MeSO~2~-Gly-NH-PhOMe, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors.
Biochemical and Physiological Effects:
N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as the modulation of certain signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe in lab experiments is its specificity for certain enzymes and receptors, which allows for more precise studies of their mechanisms of action. However, one limitation is the potential for off-target effects, which could complicate data interpretation.
Future Directions
There are several future directions for research involving N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe. One direction is the development of more specific inhibitors of certain enzymes and receptors using N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe as a starting point. Another direction is the study of the potential therapeutic applications of N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe in various diseases, including cancer and neurological disorders. Additionally, the use of N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe in combination with other compounds could lead to the development of more effective therapies.
Synthesis Methods
The synthesis of N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with furfurylamine to form N-(2-furylmethyl)-3-methoxybenzamide. This intermediate compound is then reacted with methylsulfonyl chloride to form N-(2-furylmethyl)-N-(methylsulfonyl)-3-methoxybenzamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe.
Scientific Research Applications
N~1~-(2-furylmethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide~2~-Gly-NH-PhOMe has been used in various research applications, including as a tool to study the mechanism of action of certain enzymes and receptors. It has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-13-6-3-5-12(9-13)17(23(2,19)20)11-15(18)16-10-14-7-4-8-22-14/h3-9H,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILOVDJEUPZYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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